molecular formula C19H19NO B14577762 2-Pyrrolidinone, 4-(diphenylmethylene)-1,3-dimethyl- CAS No. 61334-16-5

2-Pyrrolidinone, 4-(diphenylmethylene)-1,3-dimethyl-

Cat. No.: B14577762
CAS No.: 61334-16-5
M. Wt: 277.4 g/mol
InChI Key: FIHNXUISWXSKNO-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 4-(diphenylmethylene)-1,3-dimethyl- is a synthetic organic compound belonging to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with various substituents, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 4-(diphenylmethylene)-1,3-dimethyl- typically involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient, environmentally friendly, and yields high purity products. The reaction conditions include the use of citric acid as a catalyst and ethanol as a solvent, with ultrasound irradiation promoting the reaction.

Industrial Production Methods

Industrial production of pyrrolidinone derivatives often involves the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, or the hydrogenation of succinonitrile under hydrolytic conditions . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 4-(diphenylmethylene)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the lactam ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidinones, which have various applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

2-Pyrrolidinone, 4-(diphenylmethylene)-1,3-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 4-(diphenylmethylene)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, altering their activity and leading to various biological responses . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives such as:

  • 2-Pyrrolidone
  • N-methylpyrrolidone
  • Pyrrolidine-2,5-diones

Uniqueness

2-Pyrrolidinone, 4-(diphenylmethylene)-1,3-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other pyrrolidinone derivatives, it exhibits unique reactivity and potential therapeutic applications .

This detailed article provides a comprehensive overview of 2-Pyrrolidinone, 4-(diphenylmethylene)-1,3-dimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61334-16-5

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

4-benzhydrylidene-1,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C19H19NO/c1-14-17(13-20(2)19(14)21)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3

InChI Key

FIHNXUISWXSKNO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)CN(C1=O)C

Origin of Product

United States

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